Methyleugenolglycol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyleugenolglycol (MEG) is a naturally occurring compound found in a variety of plants, including ginger, cinnamon, and bay. It is a phenolic compound that has been found to possess a number of biological activities, including antibacterial, antifungal, and antioxidant properties. MEG is also known to possess anti-inflammatory and immunomodulatory effects. In addition, MEG has been studied for its potential applications in cancer therapy, neurodegenerative diseases, and cardiovascular diseases.

Applications De Recherche Scientifique

Cytoprotective Effects in Cerebral Ischemia

Methyleugenol exhibits significant cytoprotective effects in models of cerebral ischemia, such as the middle cerebral artery occlusion model. It reduces cerebral ischemic injury by decreasing oxidative stress and inflammation. Notably, methyleugenol enhances the activities of antioxidative enzymes like superoxide dismutase and catalase and inhibits the production of pro-inflammatory cytokines, suggesting its potential in treating ischemia-related diseases (Y. Choi et al., 2010).

Modulation of GABA(A) Receptors

Methyleugenol acts as a novel agonist of GABA(A) receptors, sensitizing GABA-induced currents in hippocampal neurons without affecting glutamate- or glycine-induced currents. This selective modulation suggests methyleugenol's role in anticonvulsant and anesthetic activities, providing insights into developing new therapeutics targeting GABA(A) receptors (Jing Ding et al., 2014).

Interaction with Human Topoisomerases

Investigations into methyleugenol and its oxidative metabolites have shown that they can induce DNA damage and interact with human topoisomerases. These interactions contribute to the understanding of methyleugenol's genotoxic properties, with implications for its role in carcinogenesis and the potential for diminishing the effectiveness of classical or food-borne topoisomerase I poisons (I. Groh et al., 2016).

Methyleugenol DNA Adducts and SULT1A1 Association

Research on methyleugenol DNA adducts in human liver samples has established the significance of SULT1A1 genotype for hepatic methyleugenol DNA adduct levels. This association underscores the importance of genetic factors in individual susceptibility to methyleugenol's effects, highlighting the need for further investigation into genetic predispositions to carcinogenic risk (R. Tremmel et al., 2017).

Mécanisme D'action

Target of Action

Methyleugenolglycol is a metabolite of alkenebenzene derivatives

Mode of Action

It’s known that the compound is a metabolite of alkenebenzene derivatives . Alkenebenzene derivatives are known to interact with various enzymes and proteins, which could suggest a similar interaction pattern for this compound.

Biochemical Pathways

Given that this compound is a metabolite of alkenebenzene derivatives , it’s plausible that it might affect similar biochemical pathways. Alkenebenzene derivatives are known to be involved in various metabolic processes, which could potentially be influenced by this compound.

Result of Action

It’s known that the compound is a metabolite of alkenebenzene derivatives . Alkenebenzene derivatives are known to interact with various enzymes and proteins, which could suggest similar molecular and cellular effects for this compound.

Safety and Hazards

Orientations Futures

Propriétés

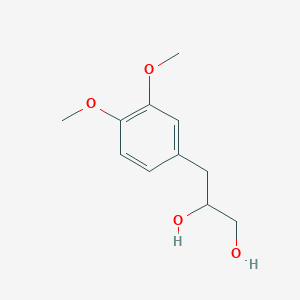

IUPAC Name |

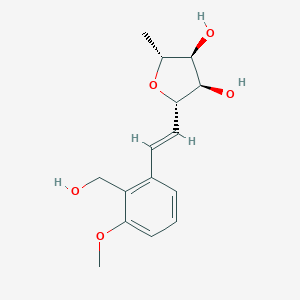

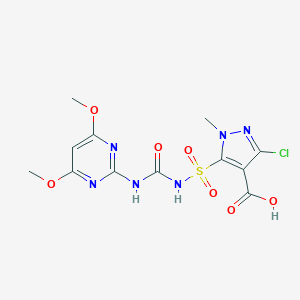

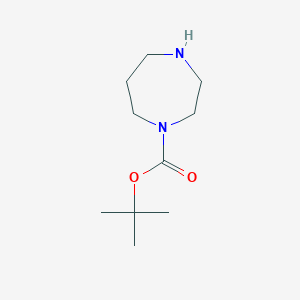

3-(3,4-dimethoxyphenyl)propane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-14-10-4-3-8(5-9(13)7-12)6-11(10)15-2/h3-4,6,9,12-13H,5,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKYZDCTLPYISK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(CO)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70949371 |

Source

|

| Record name | 3-(3,4-Dimethoxyphenyl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26509-45-5 |

Source

|

| Record name | 2,3-Propanediol, 1-(3,4-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026509455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,4-Dimethoxyphenyl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

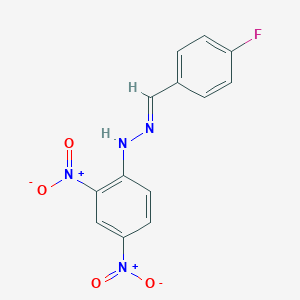

![N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B143277.png)

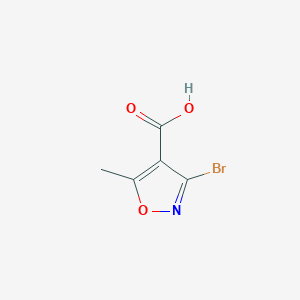

![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)